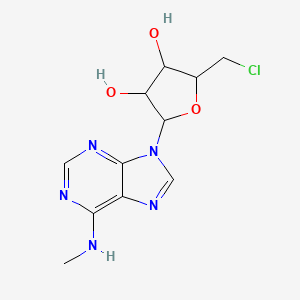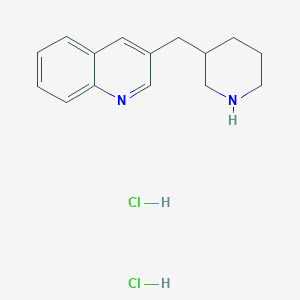![molecular formula C19H19N9 B12272635 4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B12272635.png)
4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of 4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
1,3,4-thiadiazoles: Display a broad spectrum of biological activities, including antimicrobial and anticancer properties.
5-arylazothiazoles: Known for their antimicrobial activity.
Uniqueness
4-methyl-6-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of a triazolo-pyrimidine core with a piperazine ring, which contributes to its diverse biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H19N9 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
7-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C19H19N9/c1-14-11-16(21-12-20-14)26-7-9-27(10-8-26)18-17-19(23-13-22-18)28(25-24-17)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3 |
Clé InChI |
REZVKBQGNYLAGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


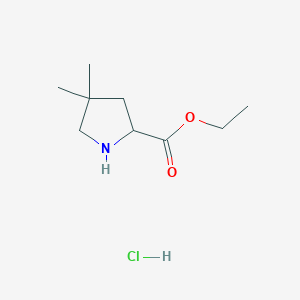
![5-Chloro-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B12272557.png)
![N-(3-chlorophenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B12272575.png)
![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12272581.png)
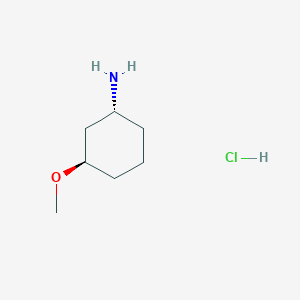
![1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12272592.png)

![3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12272601.png)
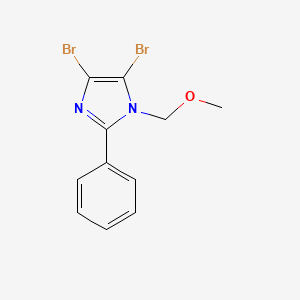
![1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-tert-butyl-1H-1,3-benzodiazole](/img/structure/B12272608.png)
![rel-(1R,2S,5R)-6-Aza-bicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B12272614.png)
![9-methyl-6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12272618.png)
